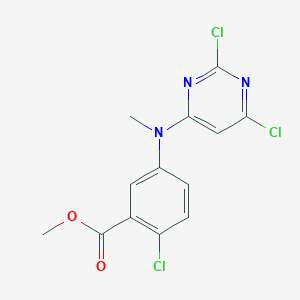

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is a complex organic compound that features a benzoate ester linked to a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate typically involves multiple steps:

Formation of the Dichloropyrimidine Core: The dichloropyrimidine core can be synthesized through the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines.

Coupling with Benzoate Ester: The dichloropyrimidine is then coupled with a benzoate ester under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzoate ester can be subjected to oxidation or reduction reactions to form corresponding acids or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

Substitution Products: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Oxidation of the benzoate ester yields benzoic acid derivatives.

Scientific Research Applications

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloro-2-methylpyrimidine: Shares the dichloropyrimidine core but lacks the benzoate ester.

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another compound with a similar pyrimidine core but different substituents.

Uniqueness

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is unique due to its combination of a benzoate ester and a dichloropyrimidine moiety, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate, also known by its CAS number 1394347-61-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₂H₈Cl₃N₃O₂

- Molecular Weight : 332.57 g/mol

- CAS Number : 1394347-61-5

The compound features a chloro-substituted benzoic acid moiety linked to a dichloropyrimidine derivative, which contributes to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines, particularly those associated with hematological malignancies. For instance, a study demonstrated that the compound effectively inhibited the proliferation of CD19-positive B-cell malignancies when used in combination with chimeric antigen receptor (CAR) T-cell therapy .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and immune response modulation. It is believed to act as a selective inhibitor of Janus kinase (JAK), which plays a crucial role in cytokine signaling pathways that are often dysregulated in cancer .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with good bioavailability. Its metabolic pathway involves hepatic cytochrome P450 enzymes, which convert the compound into active metabolites that retain pharmacological activity while enhancing stability .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Models :

- Combination Therapies :

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Dose-dependent inhibition of B-cell malignancies; lower IC50 than controls. |

| In Vivo | Significant tumor growth reduction; increased apoptosis observed. |

| Combination | Enhanced efficacy when combined with BTK inhibitors; improved survival rates. |

Properties

Molecular Formula |

C13H10Cl3N3O2 |

|---|---|

Molecular Weight |

346.6 g/mol |

IUPAC Name |

methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoate |

InChI |

InChI=1S/C13H10Cl3N3O2/c1-19(11-6-10(15)17-13(16)18-11)7-3-4-9(14)8(5-7)12(20)21-2/h3-6H,1-2H3 |

InChI Key |

VWORXZRUHNSPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=C(C=C1)Cl)C(=O)OC)C2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.